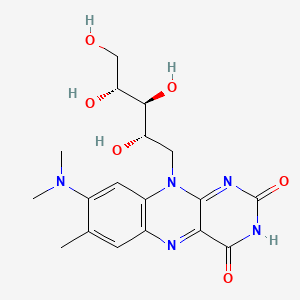

Roseoflavin

Description

Roseoflavine is a natural product found in Streptomyces, Streptomyces albidoflavus, and Streptomyces coelicolor with data available.

Properties

IUPAC Name |

8-(dimethylamino)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)/t12-,13+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQLDUYTWDABFK-GUTXKFCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51093-55-1 | |

| Record name | 8-Demethyl-8-(dimethylamino)riboflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51093-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Elucidation of the Roseoflavin Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin is a natural riboflavin (vitamin B2) analog produced by various Streptomyces species, including Streptomyces davaonensis, Streptomyces cinnabarinus, and the more recently identified Streptomyces berlinensis.[1][2] This unique flavin exhibits potent antibiotic properties by targeting FMN riboswitches and flavoenzymes, thereby disrupting essential cellular processes. Its biosynthesis from the primary metabolite riboflavin-5'-phosphate (FMN) is a remarkably efficient process, requiring only three key enzymes: RosB, RosC, and RosA. This guide provides an in-depth overview of the this compound biosynthesis pathway, including quantitative data on enzyme kinetics and production titers, detailed experimental protocols for pathway elucidation, and visualizations of the key processes.

The this compound Biosynthesis Pathway

The biosynthesis of this compound commences with the conversion of FMN, a derivative of riboflavin, into 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP). This crucial step is catalyzed by the enzyme AFP synthase, encoded by the rosB gene. Subsequently, the phosphate group is removed from AFP by a specific phosphatase, RosC, yielding 8-demethyl-8-aminoriboflavin (AF). The final step in the pathway is the dimethylation of the C8 amino group of AF by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, RosA, to produce this compound.

Core Enzymes and Intermediates:

-

Riboflavin Kinase (RibC/RibF): While not part of the core this compound synthesis pathway from FMN, this enzyme is crucial for the phosphorylation of riboflavin to FMN, the starting precursor.

-

RosB (8-demethyl-8-aminoriboflavin-5'-phosphate synthase): Catalyzes the conversion of FMN to AFP.

-

RosC (AFP phosphatase): Dephosphorylates AFP to produce AF.

-

RosA (AF dimethyltransferase): Catalyzes the final two methylation steps from AF to this compound, using SAM as a methyl donor.

Quantitative Data

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes in the this compound biosynthesis pathway have been characterized, providing insights into their efficiency and substrate specificity.

| Enzyme | Substrate(s) | K_M_ (µM) | k_cat_ (min⁻¹) | Source(s) |

| RosA | 8-demethyl-8-amino-d-riboflavin (AF) | N/A | 0.06 | [3] |

| RosC | 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP) | 34.5 | 31.3 | [4] |

| RosB | Riboflavin-5'-phosphate (FMN) | N/A | N/A |

Note: Specific K_M_ and k_cat_ values for RosB are not yet available in the cited literature.

This compound Production in Engineered Microorganisms

Metabolic engineering efforts have successfully established this compound production in various host organisms. The following table summarizes the production titers achieved in different studies.

| Host Organism | Engineering Strategy | Titer (mg/L) | Source(s) |

| Corynebacterium glutamicum | Overexpression of rosABC and ribM from S. davaonensis, and ribF from S. davaonensis and C. glutamicum. | 17.4 ± 1.5 | [5] |

| Streptomyces davaonensis | Overexpression of this compound biosynthesis genes. | 14 | [6] |

| Komagataella phaffii | Expression of rosA, rosB, rosC from S. davaonensis and FMN1 from Candida famata. | 130 | [6] |

| Candida famata | Expression of this compound biosynthesis genes. | 1.5 (aminoriboflavin) | [6] |

| Corynebacterium glutamicum | Overexpression of this compound biosynthesis genes. | 0.7 | [6] |

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

Caption: The enzymatic conversion of Riboflavin to this compound.

Experimental Workflow: Heterologous Expression and Purification

Caption: Workflow for heterologous expression and purification of Ros enzymes.

Experimental Workflow: Gene Deletion via CRISPR-Cas9

Caption: Workflow for CRISPR-Cas9 mediated gene deletion in Streptomyces.

Experimental Protocols

Heterologous Expression and Purification of RosA, RosB, and RosC in E. coli

This protocol describes the general steps for producing and purifying the this compound biosynthesis enzymes for in vitro studies.

a. Gene Cloning and Plasmid Construction:

-

Amplify the coding sequences of rosA, rosB, and rosC from the genomic DNA of S. davaonensis using PCR with primers containing appropriate restriction sites.

-

Digest the PCR products and a suitable expression vector (e.g., pET series with an N-terminal His-tag) with the corresponding restriction enzymes.

-

Ligate the digested gene fragments into the expression vector.

-

Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

-

Select positive clones by colony PCR and verify the sequence by Sanger sequencing.

b. Protein Expression:

-

Transform the verified expression plasmids into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD

600reaches 0.6-0.8. -

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

c. Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Enzyme Assays

a. RosB (AFP Synthase) Assay:

-

Reaction Mixture (1 mL):

-

100 mM Bis-Tris-Propane (BTP) buffer (pH 8.0)

-

233 µM Riboflavin-5'-phosphate (FMN)

-

20 µM CaCl₂

-

10 mM Thiamine

-

5 mM NAD⁺

-

5 mM L-glutamic acid

-

5 mg total protein from a cell-free extract or a suitable concentration of purified RosB enzyme.[2]

-

-

Procedure:

-

Pre-incubate the reaction mixture without the enzyme at 39°C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 39°C for a defined period.

-

Stop the reaction by heat inactivation or addition of a quenching agent.

-

Analyze the formation of AFP by HPLC.

-

b. RosC (AFP Phosphatase) Assay:

-

Reaction Mixture (1 mL):

-

100 mM BTP buffer (pH 7.6)

-

100 µM AFP

-

20 µM CaCl₂

-

0.5 mg total protein from a cell-free extract or a suitable concentration of purified RosC enzyme.[2]

-

-

Procedure:

-

Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 37°C for a defined period.

-

Stop the reaction.

-

Analyze the formation of AF by HPLC.

-

c. RosA (AF Dimethyltransferase) Assay:

-

Reaction Mixture (1 mL):

-

50 mM Tris-HCl (pH 8.0)

-

200 µM AF

-

2 mM S-adenosyl-L-methionine (SAM)

-

1 mg total protein from a cell-free extract or a suitable concentration of purified RosA enzyme.[2]

-

-

Procedure:

-

Pre-incubate the reaction mixture (excluding SAM) at 37°C for 5 minutes.

-

Initiate the reaction by adding SAM.

-

Incubate at 37°C for a defined period.

-

Stop the reaction.

-

Analyze the formation of this compound by HPLC.

-

Gene Deletion in Streptomyces davaonensis using CRISPR-Cas9

This protocol provides a framework for creating gene knockouts of the ros genes in S. davaonensis to study their function in vivo.

a. sgRNA Design and Plasmid Construction:

-

Design a specific single-guide RNA (sgRNA) targeting the gene of interest (e.g., rosB) using a suitable online tool.

-

Synthesize and anneal the oligonucleotides encoding the sgRNA.

-

Clone the annealed sgRNA into a CRISPR-Cas9 vector suitable for Streptomyces, such as pCRISPomyces-2, using Golden Gate assembly.

-

Amplify approximately 1-2 kb homology arms flanking the target gene from S. davaonensis genomic DNA.

-

Clone the homology arms into the sgRNA-containing plasmid using Gibson Assembly to create the final gene deletion vector.

b. Transformation and Conjugation:

-

Transform the final gene deletion plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor strain and S. davaonensis.

-

Plate the conjugation mixture on a selective medium (e.g., MS agar) containing apramycin (for plasmid selection) and nalidixic acid (to counter-select E. coli).

c. Screening and Verification of Mutants:

-

After incubation, select colonies that exhibit the desired phenotype (e.g., loss of this compound production).

-

Perform colony PCR on the selected colonies using primers that anneal outside the homology arms to screen for the desired gene deletion.

-

Confirm the gene deletion in positive clones by Sanger sequencing of the PCR product.

-

Cure the CRISPR-Cas9 plasmid from the verified mutant strain by growing it on a non-selective medium and screening for apramycin-sensitive colonies.

Conclusion

The elucidation of the this compound biosynthesis pathway has revealed a concise and efficient enzymatic cascade for the production of this potent antibiotic. The availability of quantitative data and detailed experimental protocols provides a solid foundation for further research in this area. This guide serves as a comprehensive resource for scientists and researchers aiming to explore the intricacies of this compound biosynthesis, engineer novel production platforms, and develop new antimicrobial agents based on this fascinating natural product.

References

- 1. The this compound producer Streptomyces davaonensis has a high catalytic capacity and specific genetic adaptations with regard to the biosynthesis of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterologous protein expression in E. coli [protocols.io]

- 4. protocols.io [protocols.io]

- 5. iba-lifesciences.com [iba-lifesciences.com]

- 6. Heterologous protein expression in E. coli protocol v2 [protocols.io]

Roseoflavin: A Comprehensive Technical Guide on its Chemical Structure and Properties

Introduction: Roseoflavin is a naturally occurring red pigment and a structural analog of riboflavin (vitamin B2), first isolated from the Gram-positive soil bacterium Streptomyces davawensis.[1][2] It is the only known natural flavin analog that exhibits antibiotic activity, particularly against Gram-positive bacteria.[2][3] Functioning as an antimetabolite, this compound competitively inhibits riboflavin-dependent processes, making it a subject of significant interest in antimicrobial research and drug development.[4][5] This guide provides an in-depth overview of its chemical structure, physicochemical properties, biosynthesis, and mechanism of action.

Chemical Structure and Identification

This compound is structurally similar to riboflavin, with the key difference being the substitution of the methyl group at the C8 position of the isoalloxazine ring with a dimethylamino group.[4][6] This modification is central to its biological activity.

-

Systematic Name: 8-demethyl-8-(dimethylamino)-riboflavin[7][8]

-

Common Synonyms: 8-Dimethylaminoriboflavin, 7-methyl-8-dimethylamino-10-D-ribitylisoalloxazine[6][7]

Figure 1: Chemical Structures of this compound (a) and Riboflavin (b). (Image adapted from a diagram highlighting the dimethylamino group in this compound versus the methyl group in riboflavin).[4]

Physicochemical Properties

This compound is a crystalline solid, appearing as dark red crystals.[2][7] It is photosensitive in both aqueous and organic solutions, changing from pink to yellow under sunlight.[2] A summary of its key quantitative properties is presented below.

Table 1: Quantitative Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 405.4 g/mol | [5][6][7] |

| Appearance | Crystalline solid, faint red to very dark brown-red powder | [2][7][9] |

| Melting Point | 276–278 °C | [2] |

| UV/Vis Absorption Maxima (λmax) | 219, 259, 491 nm | [7][8] |

| 223, 258, 314, 505 nm | [2] | |

| Solubility | DMSO | ~10 mg/mL |

| Dimethylformamide (DMF) | ~0.3 mg/mL | |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | |

| Water | Sparingly soluble (~250 µM) | |

| Storage Conditions | -20°C, protect from light | [7][9] |

| Stability | ≥ 4 years at -20°C | [7] |

Experimental Protocols

Preparation of Stock Solutions

A standard protocol for preparing this compound solutions for experimental use involves the following steps:

-

This compound is supplied as a crystalline solid.[7]

-

To create a stock solution, dissolve the solid in an organic solvent such as DMSO, where it has a solubility of approximately 10 mg/mL.[5][7] The solvent should be purged with an inert gas.[7]

-

For experiments requiring aqueous buffers, where this compound is sparingly soluble, first dissolve the compound in DMSO.[7]

-

Subsequently, dilute the DMSO stock solution with the aqueous buffer of choice to the desired final concentration.[7] For a 1:1 solution of DMSO:PBS (pH 7.2), a solubility of approximately 0.5 mg/mL can be achieved.[7]

-

It is recommended not to store the final aqueous solution for more than one day.[7]

High-Performance Liquid Chromatography (HPLC) Analysis of Flavins

This method is used to separate and quantify this compound and its derivatives from biological samples.

-

Column: A Poroshell 120 EC-C₁₈ column (2.7-μm particle size, 50 mm by 3 mm) is typically employed.[10]

-

Mobile Phase: The solvent system consists of 18% (vol/vol) methanol, 20 mM formic acid, and 20 mM ammonium formate (pH 3.7).[10]

-

Flow Rate: A flow rate of 5 ml/min is used.[10]

-

Detection: Detection is carried out photometrically. This compound and its derivatives (RoFMN, RoFAD) are detected at 503 nm, while natural flavins (riboflavin, FMN, FAD) are detected at 445 nm.[10]

Biosynthesis Pathway

This compound is synthesized by Streptomyces davawensis and Streptomyces cinnabarinus from the precursor riboflavin-5'-phosphate (flavin mononucleotide, FMN).[3][11][12] The biosynthesis involves a series of enzymatic steps that replace the C8 methyl group of the flavin ring with a dimethylamino group.

-

Conversion of FMN to AFP: The process begins with FMN, the phosphorylated form of riboflavin.[12] A single, novel enzyme, 8-demethyl-8-aminoriboflavin-5′-phosphate synthase (RosB), catalyzes the complex conversion of FMN into 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP).[3][11] This key reaction involves the substitution of a methyl group with an amino group, using glutamate as the amino group donor.[13]

-

Dephosphorylation of AFP: The intermediate AFP is then dephosphorylated by a specific phosphatase, RosC, to yield 8-demethyl-8-aminoriboflavin (AF).[12][14]

-

Dimethylation of AF: In the final stage, the S-adenosylmethionine (SAM)-dependent dimethyltransferase, RosA, catalyzes two successive methylation steps, transferring two methyl groups to the C8 amino group of AF to form the final product, this compound.[12][13]

Caption: Biosynthesis pathway of this compound from FMN.

Antimicrobial Mechanism of Action

This compound exerts its antimicrobial effects through a "Trojan horse" strategy, exploiting the target cell's riboflavin uptake and metabolism pathways.[11] The mechanism involves two primary strategies: disruption of FMN riboswitch function and the formation of inactive flavoenzymes.

-

Uptake and Conversion: Gram-positive bacteria actively transport this compound into the cell via riboflavin transporters.[10] Once inside, cellular enzymes, flavokinase and FAD synthetase, mistake this compound for riboflavin and convert it into its active forms: this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[9][10]

-

FMN Riboswitch Interference: In many bacteria, genes for riboflavin biosynthesis and transport are regulated by FMN riboswitches. These are structured RNA elements in the 5' untranslated region of mRNAs that bind to FMN, causing a conformational change that typically terminates transcription or inhibits translation. RoFMN, the analog of FMN, binds with high affinity (Kd ≈ 100 nM) to these FMN riboswitches.[1][8][15] This binding falsely signals to the cell that flavin levels are sufficient, leading to the downregulation of genes essential for synthesizing and importing riboflavin, ultimately starving the cell of this vital vitamin.[15][16]

-

Flavoenzyme Inhibition: The cofactor analogs RoFMN and RoFAD can replace their natural counterparts (FMN and FAD) in the active sites of essential flavoproteins.[10][17] However, due to different physicochemical properties, the resulting "roseo-flavoenzymes" are often catalytically inactive, disrupting critical cellular redox reactions and metabolic pathways.[17][18]

Caption: Antimicrobial mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound – Wikipedia [de.wikipedia.org]

- 3. Identification of the Key Enzyme of this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agscientific.com [agscientific.com]

- 6. 8-Demethyl-8-(dimethylamino)riboflavin | C18H23N5O6 | CID 49867612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound | CAS 51093-55-1 | Cayman Chemical | Biomol.com [biomol.com]

- 9. ≥95% (HPLC), Riboflavin antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. journals.asm.org [journals.asm.org]

- 11. This compound Biosynthesis - ChemistryViews [chemistryviews.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Production of the Antimicrobial this compound With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

Roseoflavin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Roseoflavin is a naturally occurring flavin analog with potent antimicrobial properties, positioning it as a molecule of significant interest in the development of novel anti-infective agents. This technical guide provides a detailed overview of this compound, encompassing its fundamental molecular characteristics, biosynthetic pathway, mechanism of action, and relevant experimental methodologies. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource to support further investigation and application of this promising compound.

Core Molecular Data

This compound, a red pigment originally isolated from Streptomyces davawensis, is a structural analog of riboflavin (Vitamin B2).[1] Its distinct chemical structure confers its unique biological activity. The core molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₃N₅O₆ | [2] |

| Molecular Weight | 405.4 g/mol | [2] |

| IUPAC Name | 8-(dimethylamino)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | [2] |

| CAS Number | 51093-55-1 | [2] |

| Appearance | Reddish crystalline solid | [1] |

| Synonyms | 8-Demethyl-8-(dimethylamino)riboflavin, Roseoflavine | [2] |

Biosynthesis of this compound

This compound biosynthesis originates from flavin mononucleotide (FMN), a derivative of riboflavin.[1] The key enzymatic steps are catalyzed by a set of enzymes encoded by the ros gene cluster. The central enzyme, 8-demethyl-8-aminoriboflavin-5′-phosphate synthase (RosB), catalyzes the conversion of FMN to 8-demethyl-8-aminoriboflavin-5′-phosphate (AFP).[1] Subsequently, a phosphatase (RosC) dephosphorylates AFP to yield 8-demethyl-8-aminoriboflavin (AF). The final step involves the N,N-dimethylation of the amino group of AF by the S-adenosyl-L-methionine (SAM)-dependent dimethyltransferase (RosA) to produce this compound.[1]

References

The Molecular Gambit: How Roseoflavin Hijacks the FMN Riboswitch

A Technical Guide for Researchers and Drug Development Professionals

The FMN riboswitch, a sophisticated RNA-based regulatory element found predominantly in bacteria, has emerged as a promising target for novel antimicrobial agents. This guide delves into the intricate mechanism by which roseoflavin, a natural antibiotic analog of riboflavin, exerts its antimicrobial effects by directly engaging and manipulating the FMN riboswitch. Through a comprehensive review of binding kinetics, structural interactions, and functional consequences, we illuminate the core of this molecular interaction, providing a foundational resource for researchers and professionals in drug development.

The FMN Riboswitch: A Key Regulator of Flavin Homeostasis

Located in the 5' untranslated region of mRNAs, the FMN riboswitch acts as a genetic "off-switch" for genes involved in the biosynthesis and transport of riboflavin and its active form, flavin mononucleotide (FMN).[1][2] In the presence of sufficient intracellular FMN, the ligand binds to the riboswitch's aptamer domain, inducing a conformational change in the downstream expression platform. This structural rearrangement typically leads to the formation of a terminator stem, halting transcription, or sequesters the ribosome binding site, preventing translation initiation.[1][3] This elegant feedback mechanism ensures cellular flavin homeostasis.

This compound's Deceptive Entry: A Trojan Horse Strategy

This compound, a structural analog of FMN, acts as a molecular mimic, effectively hijacking this regulatory system.[1][2] Its antibacterial properties stem from its ability to bind to the FMN riboswitch aptamer with high affinity, falsely signaling an abundance of FMN.[1][4] This deceptive binding triggers the same conformational changes as FMN, leading to the premature termination of transcription or inhibition of translation of essential genes required for riboflavin synthesis and transport.[1][5] By cutting off the cell's supply of this vital cofactor, this compound effectively starves the bacterium of FMN, leading to growth inhibition.[1]

The Active Form: this compound Mononucleotide (RoFMN)

It is important to note that this compound itself is a prodrug. Upon entering the bacterial cell, it is phosphorylated to this compound mononucleotide (RoFMN), which is the active form that binds to the FMN riboswitch.[6][7] This phosphorylation is a critical step for its antimicrobial activity.

Quantitative Insights into the this compound-FMN Riboswitch Interaction

The affinity of this compound and its derivatives for the FMN riboswitch has been quantified through various biophysical techniques. The following tables summarize key quantitative data from the literature, providing a comparative overview of binding affinities and inhibitory concentrations.

| Ligand | Riboswitch Source | Method | Dissociation Constant (KD) | Reference |

| This compound | Bacillus subtilis | In-line probing | ~100 nM | [1] |

| This compound Mononucleotide (RoFMN) | Streptomyces davawensis | Not specified | ~3 nM | [4] |

| FMN | Bacillus subtilis | Competitive Photoaffinity Labeling | IC50 = 0.4 ± 0.01 µM | [8] |

| This compound | Bacillus subtilis | Competitive Photoaffinity Labeling | IC50 = 7.0 ± 0.18 µM | [8] |

Table 1: Binding Affinities of this compound and FMN to the FMN Riboswitch.

| Compound | Organism | Assay | MIC50 | Reference |

| This compound Mononucleotide (RoFMN) | Staphylococcus aureus | Not specified | 8 µg/mL | [7] |

| This compound Mononucleotide (RoFMN) | Staphylococcus epidermidis | Not specified | 32 µg/mL | [7] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Mononucleotide.

Visualizing the Mechanism and Experimental Approaches

To further elucidate the mechanism of action and the experimental strategies used to study it, the following diagrams are provided.

Caption: Signaling pathway of this compound's action on the FMN riboswitch.

Caption: Experimental workflow for studying the this compound-FMN riboswitch interaction.

Detailed Experimental Protocols

A thorough understanding of the experimental underpinnings is crucial for advancing research in this field. Below are detailed methodologies for key experiments cited in the study of the this compound-FMN riboswitch interaction.

In-line Probing Assay

This technique is used to monitor ligand-induced conformational changes in the RNA structure.

-

Principle: Unstructured regions of an RNA molecule are more susceptible to spontaneous cleavage than structured regions. Ligand binding alters the RNA structure, leading to a different cleavage pattern.

-

Methodology:

-

The FMN riboswitch RNA is transcribed in vitro and 5'-end-labeled with 32P.[7]

-

The labeled RNA is incubated in a buffer solution (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl) in the presence or absence of varying concentrations of this compound or FMN.[1]

-

The mixture is incubated for a prolonged period (e.g., 40-48 hours) at room temperature to allow for spontaneous cleavage.[1]

-

The reaction is quenched, and the RNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel is visualized by autoradiography, and the cleavage patterns are analyzed to identify regions of the RNA that are protected or become more accessible upon ligand binding. The extent of cleavage in specific regions is quantified to determine the dissociation constant (KD).[7]

-

In Vitro Transcription Termination Assay

This assay directly measures the ability of a ligand to induce transcription termination at the riboswitch.

-

Principle: When a ligand binds to the riboswitch aptamer on the nascent RNA transcript, it promotes the formation of a terminator hairpin, causing the RNA polymerase to dissociate from the DNA template.

-

Methodology:

-

A DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence is prepared by PCR.[7][9]

-

Single-round in vitro transcription reactions are set up using RNA polymerase (e.g., T7 RNA polymerase or E. coli RNA polymerase) and the DNA template in the presence of ribonucleotides (including [α-32P]UTP for labeling).[9]

-

Reactions are performed in the absence or presence of various concentrations of this compound or FMN.[9]

-

The transcription products (full-length and terminated transcripts) are separated by denaturing PAGE.

-

The gel is visualized by autoradiography, and the relative amounts of the full-length and terminated transcripts are quantified to determine the efficiency of termination at different ligand concentrations.[9][10]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

-

Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.

-

Methodology:

-

The FMN riboswitch RNA is prepared and dialyzed extensively against the ITC buffer (e.g., 10 mM sodium phosphate pH 7.0, 100 mM NaCl, 5 mM MgCl2).

-

The ligand (this compound or FMN) is dissolved in the same buffer.

-

The RNA solution is placed in the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe.

-

A series of small injections of the ligand into the RNA solution is performed, and the heat change associated with each injection is measured.

-

The resulting data is analyzed to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11][12]

-

Fluorescence Spectroscopy

This method utilizes the intrinsic fluorescence of flavins to monitor their binding to the riboswitch.

-

Principle: The fluorescence of FMN and RoFMN is quenched upon binding to the FMN riboswitch aptamer.[13]

-

Methodology:

-

The FMN riboswitch RNA is prepared and folded in a suitable buffer.

-

A fixed concentration of FMN or RoFMN is added to a cuvette.

-

The RNA is titrated into the flavin solution, and the fluorescence emission is measured after each addition.

-

The decrease in fluorescence intensity is plotted against the RNA concentration, and the data is fitted to a binding equation to determine the dissociation constant (KD).[13]

-

Conclusion and Future Directions

The interaction between this compound and the FMN riboswitch provides a compelling case study for RNA as a druggable target. The high specificity and affinity of this interaction underscore the potential for developing novel antibiotics that exploit riboswitch-mediated gene regulation. Future research should focus on leveraging the structural and mechanistic understanding of this interaction to design and synthesize next-generation riboswitch-targeting drugs with improved potency, selectivity, and pharmacokinetic properties. The detailed methodologies provided herein offer a robust framework for pursuing these endeavors and unlocking the full therapeutic potential of targeting bacterial riboswitches.

References

- 1. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FMN [riboswitch.ribocentre.org]

- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Structure-activity relationship of flavin analogs that target the FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An mRNA structure that controls gene expression by binding FMN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A highly specialized flavin mononucleotide riboswitch responds differently to similar ligands and confers this compound resistance to Streptomyces davawensis - PMC [pmc.ncbi.nlm.nih.gov]

Roseoflavin: A Natural Riboflavin Analog with Potent Antimicrobial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoflavin, a naturally occurring analog of riboflavin (vitamin B2), has garnered significant attention in the scientific community for its potent antimicrobial properties. Produced by Streptomyces davawensis, this red-colored flavin exerts its biological effects primarily by targeting essential metabolic pathways involving riboflavin and its derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical properties, and its potential as a lead compound in the development of novel antimicrobial agents. Particular focus is placed on its interaction with FMN riboswitches and flavoenzymes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound presents a compelling case as a natural antimetabolite that disrupts fundamental cellular processes in a range of bacteria. Its structural similarity to riboflavin allows it to be actively transported into bacterial cells and subsequently metabolized into fraudulent flavin cofactors, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD). These analogs interfere with two major cellular components: FMN riboswitches, which are crucial regulators of riboflavin biosynthesis and transport, and a wide array of essential flavoenzymes that depend on FMN and FAD for their catalytic activity.[1]

Biochemical Properties and Mechanism of Action

This compound's antimicrobial activity stems from its ability to mimic riboflavin and its phosphorylated derivatives, thereby acting as a competitive inhibitor in flavin-dependent pathways.

Cellular Uptake and Metabolic Activation

This compound is transported into susceptible bacterial cells via riboflavin transporters.[2][3] Once inside the cytoplasm, it is phosphorylated by flavokinases to form this compound-5'-mononucleotide (RoFMN) and subsequently adenylylated by FAD synthetases to generate this compound adenine dinucleotide (RoFAD).[4][5] These enzymatic conversions are critical for its antibacterial activity, as RoFMN and RoFAD are the primary effectors within the cell.

Targeting FMN Riboswitches

One of the primary targets of this compound is the FMN riboswitch, a structured non-coding RNA element found in the 5' untranslated region of mRNAs that code for proteins involved in riboflavin biosynthesis and transport.[6][7] RoFMN binds to the aptamer domain of the FMN riboswitch, inducing a conformational change that typically leads to the premature termination of transcription or inhibition of translation initiation.[6][8] This effectively shuts down the cell's ability to produce or import riboflavin, leading to a state of flavin starvation and growth inhibition.[3][6]

Inhibition of Flavoenzymes

RoFMN and RoFAD can also act as fraudulent cofactors for a multitude of essential flavoenzymes. These enzymes catalyze critical redox reactions in cellular metabolism. When RoFMN or RoFAD replaces the natural FMN or FAD cofactors, the resulting holoenzyme often exhibits reduced or abolished catalytic activity.[9][10] For example, the FMN-dependent azobenzene reductase (AzoR) from Escherichia coli is less active when bound to RoFMN.[6][11] This broad-spectrum inhibition of flavoenzymes contributes significantly to the potent antimicrobial effect of this compound.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound and its analogs with biological targets and its antimicrobial efficacy.

Table 1: Binding Affinities (Kd) for FMN Riboswitches

| Ligand | Riboswitch Source | Apparent Kd | Reference(s) |

| This compound | Bacillus subtilis ribD | ~100 nM | [6] |

| FMN | Bacillus subtilis ribD | ~5 nM | [6][7] |

| Riboflavin | Bacillus subtilis ribD | ~3 µM | [6][7] |

| This compound | Streptomyces davawensis | 10 nM | [7] |

| FMN | Streptomyces davawensis | <100 pM | [7] |

| Riboflavin | Streptomyces davawensis | 50 nM | [7] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Species | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 1.25 | [10] |

| Listeria monocytogenes | 0.5 | [10] |

| Escherichia coli (wild-type) | >50 | [12] |

| Escherichia coli (with flavin transporter) | 2 (MIC50) | [12] |

Table 3: Flavoenzyme Inhibition

| Flavoenzyme | Source | Inhibitor | Effect | Reference(s) |

| Azobenzene Reductase (AzoR) | Escherichia coli | RoFMN | Activity reduced to 30% of FMN-bound enzyme | [6][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution of known concentration

-

Sterile broth medium

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the wells of a 96-well plate using the broth medium. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the same broth medium.

-

Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

In-line Probing Assay

This assay is used to assess the binding of this compound to an FMN riboswitch aptamer and determine the dissociation constant (Kd).

Materials:

-

5' radiolabeled RNA of the FMN riboswitch aptamer

-

This compound solutions at various concentrations

-

In-line probing buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Procedure:

-

Incubate a small amount (e.g., ~1 nM) of the 5' radiolabeled RNA with varying concentrations of this compound in the in-line probing buffer.

-

Allow the spontaneous cleavage of the RNA to occur by incubating the reactions at room temperature for an extended period (e.g., 40-48 hours).

-

Separate the RNA cleavage products by denaturing PAGE.

-

Visualize the radiolabeled RNA fragments using a phosphorimager.

-

Quantify the band intensities corresponding to cleavage at specific sites that are affected by this compound binding.

-

Plot the fraction of RNA cleaved as a function of the this compound concentration and fit the data to a binding isotherm to determine the apparent Kd.

β-Galactosidase Reporter Assay

This assay measures the effect of this compound on gene expression controlled by an FMN riboswitch.

Materials:

-

Bacterial strain containing a reporter construct (e.g., lacZ) under the control of an FMN riboswitch.

-

Growth medium

-

This compound

-

Lysis buffer

-

ONPG (o-nitrophenyl-β-D-galactopyranoside) solution

-

Stop solution (e.g., 1 M Na2CO3)

-

Spectrophotometer

Procedure:

-

Grow the bacterial reporter strain in the presence and absence of a defined concentration of this compound (e.g., 100 µM).[3][13]

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Add the cell lysate to a reaction mixture containing ONPG.

-

Incubate the reaction at 37°C to allow β-galactosidase to cleave ONPG, producing a yellow color.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 420 nm to quantify the amount of ONPG cleaved, which is proportional to the β-galactosidase activity and, therefore, gene expression.

Synthesis and Purification

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that can be achieved through various routes. A common approach involves the condensation of a substituted aniline with a ribityl-substituted pyrimidinedione derivative.

Enzymatic Synthesis and Purification of RoFMN and RoFAD

RoFMN and RoFAD can be prepared enzymatically from this compound using purified recombinant flavokinase and FAD synthetase, respectively.[2] The products can then be purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).

Applications in Drug Development

The unique mechanism of action of this compound, targeting both RNA (riboswitches) and proteins (flavoenzymes), makes it an attractive scaffold for the development of novel antibiotics. Its potency against several Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlights its therapeutic potential.[4] Further medicinal chemistry efforts could focus on modifying the this compound structure to enhance its activity spectrum, improve its pharmacokinetic properties, and reduce potential off-target effects.

Conclusion

This compound stands out as a promising natural product in the fight against antimicrobial resistance. Its ability to disrupt essential flavin-dependent pathways through a dual-targeting mechanism provides a strong rationale for its further investigation and development as a novel therapeutic agent. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this fascinating riboflavin analog.

References

- 1. Rose Bengal- and Riboflavin-Mediated Photodynamic Therapy to Inhibit Methicillin-Resistant Staphylococcus aureus Keratitis Isolates. | Semantic Scholar [semanticscholar.org]

- 2. In Vitro Activity of RX-P873 against Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome Sequence of the Bacterium Streptomyces davawensis JCM 4913 and Heterologous Production of the Unique Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. Rose Bengal- and Riboflavin-Mediated Photodynamic Therapy to Inhibit Methicillin-Resistant Staphylococcus aureus Keratitis Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavin Synthesis and Incorporation into Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 8. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NOX-like ROS production by glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase: a QM/MM free energy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. OPTIMIZATION OF THE CULTIVATION CONDITIONS AND THE BASIC MOLECULAR TOOLS FOR this compound PRODUCER STREPTOMYCES DAVAWENSIS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Roseoflavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoflavin, a natural riboflavin (vitamin B2) analog produced by Streptomyces davawensis, has garnered significant interest as a potent antibacterial agent. Its mechanism of action, centered on the disruption of essential flavin-dependent cellular processes, presents a promising avenue for the development of novel antibiotics. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, detailing its mechanism of action, summarizing its activity against various bacterial species, and outlining the experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antibacterial effect through a multifaceted mechanism that ultimately disrupts bacterial metabolism and gene regulation. The process begins with the transport of this compound into the bacterial cell via riboflavin transporters. Once inside, it is intracellularly converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by the host cell's flavokinase and FAD synthetase, respectively.

These analogs then interfere with two critical cellular pathways:

-

FMN Riboswitch Regulation: RoFMN, mimicking flavin mononucleotide (FMN), binds to FMN riboswitches located in the 5' untranslated regions of mRNAs for riboflavin biosynthesis and transport genes.[1] This binding induces a conformational change in the mRNA, leading to premature transcription termination or inhibition of translation initiation. Consequently, the bacterium's ability to synthesize and import riboflavin is suppressed, leading to a deficiency in the essential flavin cofactors, FMN and FAD.[2][3]

-

Flavoenzyme Inhibition: Both RoFMN and RoFAD can act as fraudulent cofactors, replacing FMN and FAD in various essential flavoproteins (flavoenzymes).[4][5] The incorporation of these analogs into flavoenzymes often leads to reduced or completely abolished enzymatic activity, thereby disrupting critical metabolic pathways such as cellular respiration and redox reactions.[4]

The dual action of depleting natural flavin cofactors while simultaneously producing non-functional flavoenzymes creates a potent antibacterial effect, particularly against bacteria that rely on riboflavin uptake from their environment.

Figure 1. Signaling pathway of this compound's antibacterial mechanism.

Antibacterial Spectrum

This compound demonstrates significant activity primarily against Gram-positive bacteria.[6] Its efficacy against Gram-negative bacteria is generally limited due to the absence of dedicated flavin uptake systems in many of these organisms.[6] However, engineered Gram-negative strains expressing heterologous riboflavin transporters become susceptible to this compound.[6]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as reported in the literature.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | Marburg 168 | Not specified, but sensitive | [6] |

| Escherichia coli | Wild-type | >50 | [6] |

| Escherichia coli | CpXFMN (engineered) | 2 (MIC50) | [5] |

| Escherichia coli | CpXFAD (engineered) | 2 (MIC50) | [5] |

| Listeria monocytogenes | EGD-e | Low concentrations (not specified) | [7] |

| Staphylococcus aureus | Not specified | Mentioned as susceptible | [8] |

| Enterococcus faecalis | Not specified | Mentioned as susceptible | [5] |

| Streptococcus pyogenes | Not specified | Mentioned as susceptible | [5] |

Note: The available quantitative data for a broad range of species is limited. Further systematic studies are required to fully elucidate the antibacterial spectrum of this compound.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or plate reader

-

Sterile saline or broth for dilutions

-

Incubator (35 ± 2°C)

Methodology

-

Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the 96-well microtiter plate. The final volume in each well is typically 50 µL or 100 µL. A range of concentrations should be chosen to encompass the expected MIC value.

-

Inoculum Preparation: A few colonies of the test bacterium are picked from a fresh agar plate and suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.[9] This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[10]

-

Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions, bringing the total volume to 100 µL or 200 µL.

-

Controls:

-

Growth Control: A well containing only the bacterial inoculum in CAMHB without any this compound.

-

Sterility Control: A well containing only CAMHB to ensure the sterility of the medium.

-

-

Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours under aerobic conditions.[11][10]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.[12] This can be assessed visually or by using a plate reader to measure the optical density at 600 nm (OD600).[13]

Figure 2. Experimental workflow for MIC determination.

Conclusion and Future Directions

This compound exhibits a potent antibacterial activity, particularly against Gram-positive bacteria, through its unique dual mechanism of action targeting both FMN riboswitches and flavoenzymes. This makes it an attractive lead compound for the development of new antibiotics, especially in the face of rising antimicrobial resistance.

Future research should focus on:

-

Conducting comprehensive studies to establish a broader and more detailed antibacterial spectrum of this compound against a wide range of clinically relevant pathogens.

-

Investigating potential mechanisms of resistance to this compound.

-

Exploring synthetic modifications of the this compound structure to enhance its antibacterial activity, broaden its spectrum, and improve its pharmacokinetic properties.

The continued exploration of this compound and its analogs holds significant promise for the discovery and development of the next generation of antibacterial therapeutics.

References

- 1. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 2. Uptake and Metabolism of Antibiotics this compound and 8-Demethyl-8-Aminoriboflavin in Riboflavin-Auxotrophic Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uptake and Metabolism of Antibiotics this compound and 8-Demethyl-8-Aminoriboflavin in Riboflavin-Auxotrophic Listeria monocytogenes [umu.diva-portal.org]

- 4. goldbio.com [goldbio.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. The riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Riboflavin as a promising antimicrobial agent? A multi-perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. idexx.com [idexx.com]

- 13. youtube.com [youtube.com]

The Dual Nature of a Vitamin Analog: A Technical Guide to the Natural Sources and Ecological Role of Roseoflavin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoflavin, a naturally occurring red pigment, is a structural analog of riboflavin (vitamin B2). Produced by a select group of soil bacteria, it functions as a potent antibiotic with a unique, dual-pronged mechanism of action. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthesis, its ecological significance as an antimicrobial agent, and the molecular mechanisms that underpin its activity. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core biological pathways and experimental workflows to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and antibiotic development.

Natural Sources of this compound

This compound is a secondary metabolite produced by a limited number of Gram-positive, filamentous bacteria belonging to the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to produce a wide array of antibiotics and other bioactive compounds. The known natural producers of this compound include:

-

Streptomyces davawensis (also cited as Streptomyces davaonensis)[1][2][3]

-

Streptomyces berlinensis , a more recently identified producer isolated from a German soil sample[4][5]

These bacteria synthesize and secrete this compound during their stationary phase of growth, suggesting its role in competition and niche defense within complex microbial communities[6][7].

The Biosynthetic Pathway

The biosynthesis of this compound is a fascinating example of how a primary metabolite (a vitamin) is converted into a potent antibiotic. The pathway begins with riboflavin-5'-phosphate (flavin mononucleotide, FMN), an essential cofactor derived from riboflavin. The process involves a series of enzymatic modifications encoded by the ros gene cluster.

The key steps are as follows:

-

Conversion of FMN to AFP: The enzyme 8-demethyl-8-aminoriboflavin-5'-phosphate synthase (RosB) catalyzes the challenging substitution of the C8 methyl group of FMN with an amino group, forming 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP)[8][9].

-

Dephosphorylation of AFP: A specific phosphatase, RosC, removes the phosphate group from AFP to yield 8-demethyl-8-aminoriboflavin (AF)[7][10].

-

N-Dimethylation of AF: The final step involves the sequential, S-adenosylmethionine (SAM)-dependent N,N-dimethylation of the 8-amino group of AF, catalyzed by the N,N-8-amino-8-demethyl-D-riboflavin dimethyltransferase (RosA), to produce this compound[10][11].

The producer organism, S. davawensis, possesses an unusually high number of genes related to the biosynthesis of the precursor riboflavin, indicating a genetic adaptation to support the production of this specialized antibiotic[6][12].

Ecological Role and Antibacterial Mechanism

This compound's primary ecological role is as an antimicrobial agent, providing a competitive advantage to the producer organism. Its effectiveness stems from its structural mimicry of riboflavin, allowing it to act as an antimetabolite in susceptible bacteria.

The mechanism of action is two-fold:

-

Uptake and Metabolic Activation: Gram-positive bacteria, which are the main targets of this compound, possess high-affinity riboflavin transporters (e.g., RibU) that also recognize and import this compound[1][5]. Once inside the target cell, host enzymes—flavokinase and FAD synthetase—mistake this compound for riboflavin and convert it into its active, toxic forms: this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD)[1][13].

-

Dual-Target Inhibition:

-

FMN Riboswitch Hijacking: RoFMN binds with high affinity to FMN riboswitches, which are non-coding RNA structures in the 5' untranslated region of mRNAs for riboflavin biosynthesis (rib operon) and transport (ribU) genes[14][15][16]. This binding prematurely terminates transcription or blocks translation initiation, effectively shutting down the cell's ability to produce or import its own riboflavin, leading to vitamin starvation and growth inhibition[17][18].

-

Flavoprotein Inactivation: Both RoFMN and RoFAD can be incorporated into flavoenzymes in place of their natural FMN and FAD cofactors. Because the redox potential of this compound differs from that of riboflavin, these altered flavoproteins are often rendered non-functional, disrupting essential cellular redox reactions[1][13].

-

Producer organisms like S. davawensis protect themselves through a specialized FMN riboswitch that can discriminate between FMN and RoFMN, thus remaining insensitive to the antibiotic's effects[19][20].

Quantitative Data Summary

The production and efficacy of this compound have been quantified in various studies. The following tables summarize key data points.

Table 1: this compound Production in Natural and Engineered Strains

| Organism | Strain Type | Culture Conditions | Titer (µM) | Titer (mg/L) | Reference |

| S. davaonensis | Wild-Type | YS Medium, 14 days | ~20 | ~8.1 | [21] |

| S. davaonensis | Recombinant (overexpressing ros genes) | YS Medium | 34.9 ± 5.2 | ~14.2 | [22] |

| S. berlinensis | Wild-Type | YS Broth, 80 hours | ~1.1 | ~0.45 | [5] |

| C. glutamicum | Recombinant (heterologous expression) | - | 1.6 ± 0.2 | ~0.7 | [22] |

Table 2: Antimicrobial Activity of this compound

| Target Organism | Metric | Value | Reference |

| Staphylococcus aureus | MIC | 1.25 µg/mL | [21] |

| Listeria monocytogenes | MIC | 0.5 µg/mL | [21] |

| Bacillus subtilis | FMN Riboswitch Binding (this compound) | Kd ~10 nM | [23] |

| Bacillus subtilis | FMN Riboswitch Binding (FMN) | Kd ~100 pM | [23] |

Key Experimental Protocols

The study of this compound employs a range of microbiological, molecular, and analytical techniques. Below are outlines of key methodologies.

Isolation and Quantification of this compound via HPLC

This protocol is used to detect and quantify this compound production from bacterial cultures.

-

Sample Preparation: Centrifuge liquid culture (e.g., Streptomyces grown in YS medium for 7-14 days at 30°C) to pellet cells. Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Chromatography:

-

System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile in water (both often containing 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 5% to 95% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor absorbance at multiple wavelengths. This compound has a characteristic absorption maximum around 505 nm.

-

-

Quantification: Create a standard curve using purified this compound of known concentrations. Compare the peak area of the sample to the standard curve to determine the concentration.

FMN Riboswitch Activity Assay using a lacZ Reporter

This assay determines if a compound, like this compound, can bind to and regulate an FMN riboswitch in vivo.

-

Strain Construction:

-

Clone the FMN riboswitch sequence and its native promoter (e.g., from the B. subtilis ribD operon) upstream of a promoterless lacZ (β-galactosidase) gene in an appropriate integration vector.

-

Transform this construct into a suitable host strain (e.g., B. subtilis) to create a stable reporter strain.

-

-

Cell Culture and Induction:

-

Grow the reporter strain in a defined minimal medium to mid-log phase.

-

Split the culture and treat with varying concentrations of the test compound (e.g., this compound from 1 nM to 10 µM) and controls (e.g., riboflavin, FMN, no treatment).

-

Incubate for a defined period to allow for reporter gene expression.

-

-

β-Galactosidase Assay (Miller Assay):

-

Measure the optical density (OD600) of the cultures.

-

Permeabilize the cells using chloroform and SDS.

-

Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). The β-galactosidase enzyme will cleave ONPG, producing a yellow product (o-nitrophenol).

-

Stop the reaction with Na2CO3 and measure the absorbance at 420 nm (A420).

-

-

Data Analysis: Calculate the Miller Units, which normalize the β-galactosidase activity to cell density and reaction time. A decrease in Miller Units in the presence of this compound indicates repression of gene expression via the FMN riboswitch[14][18].

Conclusion and Future Directions

This compound stands out as a highly specialized natural antibiotic that leverages the fundamental vitamin uptake and metabolic pathways of its targets. Its dual mechanism of inhibiting both riboflavin homeostasis via riboswitch control and essential flavoenzyme function makes it a compelling subject for antibiotic research. The rise of antibiotic resistance necessitates the exploration of novel drug targets, and riboswitches, which are absent in humans, are particularly attractive. Understanding the biosynthesis, ecological function, and resistance mechanisms associated with this compound can inform the rational design of new antimicrobial agents that target these essential RNA regulators. Further research into the enzymatic machinery of this compound biosynthesis may also yield novel biocatalysts for challenging chemical transformations.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Genome sequence of the bacterium Streptomyces davawensis JCM 4913 and heterologous production of the unique antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome Sequence of the Bacterium Streptomyces davawensis JCM 4913 and Heterologous Production of the Unique Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The this compound producer Streptomyces davaonensis has a high catalytic capacity and specific genetic adaptations with regard to the biosynthesis of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Biosynthesis - ChemistryViews [chemistryviews.org]

- 9. Identification of the Key Enzyme of this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. The this compound producer Streptomyces davaonensis has a high catalytic capacity and specific genetic adaptations with regard to the biosynthesis of riboflavin [agris.fao.org]

- 13. journals.asm.org [journals.asm.org]

- 14. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The RFN riboswitch of Bacillus subtilis is a target for the antibiotic this compound produced by Streptomyces davawensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Metabolic engineering of this compound-overproducing microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

Roseoflavin as an Antimetabolite of Riboflavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roseoflavin, a naturally occurring analog of riboflavin (vitamin B2), exhibits potent antimicrobial activity, positioning it as a compelling candidate for novel antibiotic development. Produced by Streptomyces davawensis, this red-colored compound acts as an antimetabolite, effectively disrupting essential metabolic pathways dependent on flavin cofactors. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways involved. By presenting this information in a structured and accessible format, this document aims to facilitate further research and development of this compound-based antimicrobial agents.

Mechanism of Action: A Multi-pronged Attack on Flavin Metabolism

This compound's efficacy as an antimicrobial agent stems from its ability to masquerade as riboflavin, thereby gaining entry into susceptible bacterial cells and subsequently wreaking havoc on flavin-dependent processes. The mechanism can be dissected into three key stages: uptake, metabolic activation, and downstream disruption.

1.1. Cellular Uptake via Riboflavin Transporters

Gram-positive bacteria, which are generally more susceptible to this compound, possess dedicated transport systems for the uptake of riboflavin. This compound's structural similarity to riboflavin allows it to be recognized and actively transported into the bacterial cytoplasm by these same transporters, such as RibU in Bacillus subtilis and Lmo1945 in Listeria monocytogenes.[1][2] This "Trojan horse" strategy is the first critical step in its antimicrobial action. In contrast, many Gram-negative bacteria, like Escherichia coli, lack such transporters and are therefore naturally resistant to this compound, although the introduction of a heterologous riboflavin transporter can confer sensitivity.[3]

1.2. Metabolic Activation to Toxic Analogs

Once inside the cell, this compound is metabolized by the host's own flavin-metabolizing enzymes. Flavokinases (RibF) phosphorylate this compound to form this compound mononucleotide (RoFMN), and subsequently, FAD synthetases (also part of RibF in many bacteria) can adenylylate RoFMN to produce this compound adenine dinucleotide (RoFAD).[4][5] These two analogs, RoFMN and RoFAD, are the primary active forms of the antimetabolite.

1.3. Disruption of Essential Cellular Processes

RoFMN and RoFAD disrupt cellular function through two primary mechanisms:

-

Inhibition of Flavoenzymes: A significant portion of a bacterium's proteome consists of flavoenzymes that rely on FMN and FAD as essential cofactors for their catalytic activity. These enzymes are involved in a wide array of critical processes, including cellular respiration, DNA repair, and fatty acid metabolism. RoFMN and RoFAD can replace the natural flavin cofactors in the active sites of these enzymes.[4] However, due to their altered redox properties, the resulting holoenzymes are often catalytically inactive or have severely diminished activity, leading to a cascade of metabolic failures.[6][7] For instance, dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis, is a potential target for this compound's inhibitory effects.[7][8]

-

Dysregulation of Gene Expression via FMN Riboswitches: In many bacteria, the biosynthesis and transport of riboflavin are regulated by FMN riboswitches. These are structured RNA elements located in the 5' untranslated regions of messenger RNAs (mRNAs) encoding for riboflavin biosynthesis and transport proteins. When FMN levels are sufficient, FMN binds to the riboswitch, inducing a conformational change that typically leads to premature transcription termination or inhibition of translation initiation, thus shutting down the riboflavin supply chain. RoFMN is a potent mimic of FMN and can bind to these riboswitches with high affinity, effectively tricking the cell into believing it has an adequate supply of flavins.[6][9] This leads to the repression of genes essential for riboflavin synthesis and uptake, ultimately causing riboflavin starvation and inhibiting bacterial growth.[9]

Quantitative Data

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 200 (as aminoriboflavin) | [1] |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 200 (as aminoriboflavin) | [1] |

| Listeria monocytogenes | ATCC 19113 | 200 (as aminoriboflavin) | [1] |

| Listeria monocytogenes | EGD-e | Low concentrations (inhibitory) | [2][9] |

| Bacillus subtilis | Wild Type | Susceptible | [3][6] |

| Escherichia coli | Wild Type | >50 | [3] |

Table 2: Binding Affinities of this compound and its Analogs to FMN Riboswitches

| Riboswitch Source | Ligand | Dissociation Constant (Kd) | Reference |

| Bacillus subtilis ribD | This compound | ~100 nM | [10] |

| Bacillus subtilis ribD | FMN | ~5 nM | [10] |

| Bacillus subtilis ribD | Riboflavin | ~3 µM | [10] |

Table 3: Inhibitory Activity of this compound Against Plasmodium falciparum

| Condition | IC50 (µM) | Reference |

| Standard RPMI 1640 (0.532 µM Riboflavin) | 1.6 ± 0.1 | [11] |

| 50 nM Riboflavin | ~0.120 | [11] |

Experimental Protocols

3.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and sterilize by filtration.

-

Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for many common pathogens). Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria with no this compound) and a negative control well (broth medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

3.2. In-line Probing Assay for Riboswitch-Ligand Interaction

This method assesses the binding of a ligand to an RNA molecule by monitoring changes in the RNA's spontaneous cleavage pattern.

-

RNA Preparation: Synthesize the FMN riboswitch RNA sequence of interest via in vitro transcription using T7 RNA polymerase. Purify the RNA and 5'-end label with 32P-γ-ATP using T4 polynucleotide kinase.

-

Binding Reaction: Incubate the 32P-labeled RNA at a low concentration (e.g., ~1 nM) in a reaction buffer (typically containing MgCl2, KCl, and a buffering agent like Tris-HCl) with varying concentrations of this compound.

-

Incubation: Allow the reactions to incubate at a controlled temperature (e.g., 23°C) for an extended period (e.g., 40-48 hours) to permit spontaneous RNA cleavage.

-

Gel Electrophoresis: Separate the RNA cleavage products on a high-resolution denaturing polyacrylamide gel.

-

Visualization and Analysis: Visualize the cleavage products using a phosphorimager. Regions of the RNA that are structured (e.g., due to ligand binding) will be less prone to cleavage and will appear as fainter bands compared to unstructured regions. By quantifying the band intensities at different ligand concentrations, a binding curve can be generated to determine the dissociation constant (Kd).

3.3. Enzyme Assay for RosC (AFP Phosphatase)

This protocol describes a coupled assay to measure the activity of RosC, the phosphatase involved in this compound biosynthesis.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP), S-adenosyl-L-methionine (SAM), and purified RosA enzyme in a suitable buffer (e.g., 100 mM bis-tris-propane, pH 7.6, with 20 µM CaCl2).[12][13]

-

Enzyme Addition: Initiate the reaction by adding a cell-free extract containing RosC or purified RosC enzyme.

-

Incubation: Incubate the reaction at 37°C.[12]

-

Reaction Termination and Analysis: At various time points, stop the reaction (e.g., by adding a strong acid or by heat inactivation). Analyze the formation of the final product, this compound, using High-Performance Liquid Chromatography (HPLC) with detection at 509 nm. The activity of RosC is determined by the rate of this compound production, which is dependent on the dephosphorylation of AFP to AF, the substrate for RosA.[13]

3.4. HPLC Analysis of this compound and its Metabolites